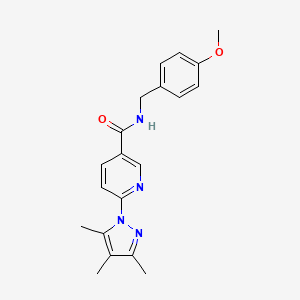

N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

CAS No.: 1251558-26-5

Cat. No.: VC4178670

Molecular Formula: C20H22N4O2

Molecular Weight: 350.422

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251558-26-5 |

|---|---|

| Molecular Formula | C20H22N4O2 |

| Molecular Weight | 350.422 |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H22N4O2/c1-13-14(2)23-24(15(13)3)19-10-7-17(12-21-19)20(25)22-11-16-5-8-18(26-4)9-6-16/h5-10,12H,11H2,1-4H3,(H,22,25) |

| Standard InChI Key | FBDWZOYHGLGRND-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |

Introduction

N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. It features a unique structural arrangement, combining a nicotinamide moiety with a 3,4,5-trimethyl-1H-pyrazole group through a 4-methoxybenzyl substituent. This compound's molecular formula is C20H22N4O2, with a molecular weight of approximately 350.4 g/mol.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, although detailed protocols are not widely available in the literature. Its potential applications span various fields, including agriculture and medicine, due to its biological activities.

Comparison with Analogues

N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can be compared with other nicotinamide derivatives, such as N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, which has a similar structure but with an ethoxy group instead of methoxy. This difference may affect their biological activities and chemical reactivity.

| Compound | Unique Features | Potential Biological Activity |

|---|---|---|

| N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | Methoxy group | Anti-inflammatory, neuroprotective |

| N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | Ethoxy group | Insecticidal, acaricidal |

Future Research Directions

Further research is needed to fully elucidate the interactions of N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide with biological targets and to explore its therapeutic potential. This includes in-depth studies on its mechanism of action and potential applications in medicine and agriculture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume